Combretol
Overview
Description
Combretol is an O-methylated flavonol, a type of flavonoid. It is the 3,7,3’,4’,5’-O-methylation of myricetin and can be extracted from plants such as Combretum quadrangulare and Rhodomyrtus tomentosa . The compound is known for its various biological activities, including leishmanicidal and cytotoxic properties .
Mechanism of Action
Target of Action
Combretol, a type of O-methylated flavonol, is known to have leishmanicidal activity . It shows moderate activity against a multidrug-resistant L. tropica line . This suggests that the primary targets of this compound are likely the cellular components of the Leishmania species.
Mode of Action
Its leishmanicidal activity suggests that it may interact with key biological targets in the leishmania species to inhibit their growth .
Biochemical Pathways
Given its structural similarity to myricetin , it may influence similar biochemical pathways. Myricetin is known to have antioxidant, anti-inflammatory, and anticancer properties, suggesting that this compound may also affect these pathways.
Result of Action
This compound has been shown to exhibit leishmanicidal activity, indicating that it can inhibit the growth of Leishmania species . Additionally, this compound also shows weakly active cytotoxic activity . .
Action Environment
It is known that various factors, such as temperature, ph, and the presence of other compounds, can influence the activity and stability of many drugs
Biochemical Analysis
Biochemical Properties
Combretol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . It also interacts with proteins that regulate cell signaling pathways, thereby influencing cellular responses to external stimuli . These interactions are crucial for its biological activities, including its anti-cancer effects.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to inhibit the proliferation of liver cancer cells (HepG2) and colon cancer cells (Caco2) . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation . It can inhibit enzymes that are crucial for cancer cell survival, thereby exerting its anti-cancer effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions . Its activity may decrease over time due to degradation processes . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit cancer cell growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to normal cells and tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for this compound in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . For instance, this compound undergoes O-methylation, a process that involves the addition of methyl groups to its structure . This modification can affect its biological activity and metabolic stability. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its biological effects. For example, this compound can accumulate in cancer cells, leading to higher local concentrations and enhanced anti-cancer activity . The transport and distribution of this compound are crucial for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications . These localizations can influence its interactions with biomolecules and its overall biological activity. For instance, nuclear localization of this compound can enhance its ability to modulate gene expression and inhibit cancer cell proliferation .
Preparation Methods
Combretol can be synthesized through the methylation of myricetin. The synthetic route involves the use of methoxy groups to replace the hydroxy groups at positions 3, 7, 3’, 4’, and 5’ of myricetin . Industrial production methods typically involve extraction from natural sources like Combretum quadrangulare and Rhodomyrtus tomentosa .
Chemical Reactions Analysis
Combretol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Combretol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other flavonoid derivatives.
Biology: Studied for its role in plant metabolism and as a plant metabolite.
Medicine: Investigated for its leishmanicidal and cytotoxic activities.
Comparison with Similar Compounds
Combretol is unique due to its specific methylation pattern. Similar compounds include:
Myricetin: The parent compound of this compound, which has hydroxy groups instead of methoxy groups.
Ayanin: Another flavonoid with a similar structure but different functional groups.
Polymorphic forms of flavonoids: Various flavonoids with different substitution patterns.
Properties
IUPAC Name |
5-hydroxy-3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O8/c1-23-11-8-12(21)16-13(9-11)28-18(20(27-5)17(16)22)10-6-14(24-2)19(26-4)15(7-10)25-3/h6-9,21H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNUQCQIFHHEOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C(=C3)OC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601029316 | |
Record name | 5-Hydroxy-3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5084-19-5 | |
Record name | Combretol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005084195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxy-3,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601029316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COMBRETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G3ZF4VTE5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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